1-[(1-cyclopentyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride
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Overview
Description
The compound “1-[(1-cyclopentyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride” is a complex organic molecule that contains several functional groups. It has a cyclopentyl group, a tetrazole ring, a pyrazole ring, and an amine group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The tetrazole ring could be formed from a nitrile in a reaction with sodium azide . The pyrazole ring could be formed from a hydrazone in a reaction with a base . The cyclopentyl group could be introduced through a substitution or addition reaction .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrazole and pyrazole rings are both heterocyclic compounds, which means they contain atoms other than carbon in their rings . The amine group could potentially form hydrogen bonds with other molecules .
Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive functional groups. The tetrazole ring is known to participate in reactions such as nucleophilic substitution and reduction . The pyrazole ring can undergo reactions such as alkylation and acylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the tetrazole and pyrazole rings could increase the compound’s polarity, potentially making it more soluble in polar solvents . The amine group could make the compound basic .
Scientific Research Applications
Drug Discovery
1,2,3-triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-triazoles are used in organic synthesis . They have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
In the field of polymer chemistry, 1,2,3-triazoles play a significant role . They have strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .
Supramolecular Chemistry
1,2,3-triazoles are used in supramolecular chemistry . They have aromatic character, which makes the substituted 1,2,3-triazole motif structurally resembling to the amide bond .
Bioconjugation
1,2,3-triazoles are used in bioconjugation . They are part of essential building blocks like amino acids, nucleotides, etc .
Chemical Biology
In the field of chemical biology, 1,2,3-triazoles are widely used . They have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology and industry .
Fluorescent Imaging
1,2,3-triazoles are used in fluorescent imaging . They have strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .
Materials Science
In the field of materials science, 1,2,3-triazoles play a significant role . They have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(1-cyclopentyltetrazol-5-yl)methyl]pyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N7.ClH/c11-8-5-12-16(6-8)7-10-13-14-15-17(10)9-3-1-2-4-9;/h5-6,9H,1-4,7,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVGATBMWIAJBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=NN=N2)CN3C=C(C=N3)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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